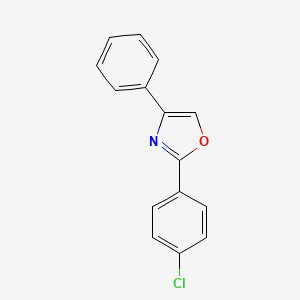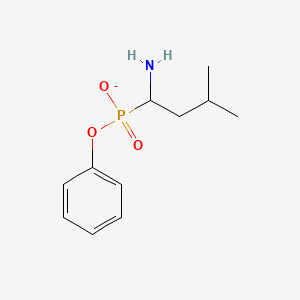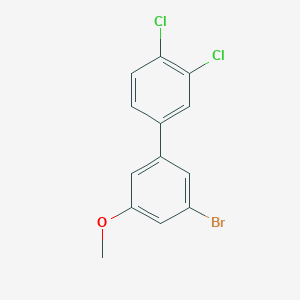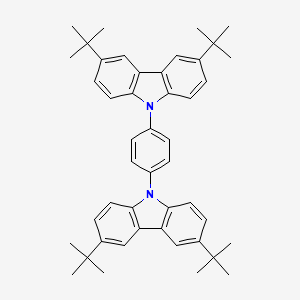
1,4-Bis(3,6-di-tert-butyl-9H-carbazole-9-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3,6-di-tert-butyl-9H-carbazole-9-yl)benzene is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by its unique structure, which includes two 3,6-di-tert-butyl-9H-carbazole units attached to a benzene ring. The presence of bulky tert-butyl groups in the structure imparts significant steric hindrance, which influences its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,6-di-tert-butyl-9H-carbazole-9-yl)benzene typically involves the following steps:
-
Preparation of 3,6-di-tert-butyl-9H-carbazole: : This intermediate is synthesized by reacting carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous zinc chloride. The reaction is carried out in a solvent like nitromethane at room temperature, followed by purification through recrystallization .
-
Coupling Reaction: : The 3,6-di-tert-butyl-9H-carbazole is then coupled with 1,4-dibromobenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is typically performed in a solvent like toluene or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3,6-di-tert-butyl-9H-carbazole-9-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,4-Bis(3,6-di-tert-butyl-9H-carbazole-9-yl)benzene has a wide range of applications in scientific research, including:
Organic Light-Emitting Diodes (OLEDs): The compound is used as a hole-transporting material in OLEDs due to its excellent thermal stability and electronic properties.
Photovoltaic Devices: It is employed in the fabrication of organic photovoltaic cells, where it acts as an electron donor material.
Biological Studies: The compound’s unique structure makes it a valuable tool in studying the interactions between organic molecules and biological systems.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in designing molecules with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(3,6-di-tert-butyl-9H-carbazole-9-yl)benzene is primarily related to its electronic properties. The compound’s bulky tert-butyl groups prevent close packing of molecules, reducing aggregation and enhancing its performance in electronic devices. The carbazole units facilitate efficient hole transport, making it an ideal material for use in OLEDs and other electronic applications .
Comparison with Similar Compounds
Similar Compounds
3,6-Di-tert-butylcarbazole: A precursor to the compound, used in similar applications but with different electronic properties.
4,4’-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1’-biphenyl: Another carbazole derivative with similar applications in OLEDs and photovoltaic devices.
Uniqueness
1,4-Bis(3,6-di-tert-butyl-9H-carbazole-9-yl)benzene stands out due to its unique combination of steric hindrance and electronic properties. The presence of two carbazole units enhances its hole-transporting capabilities, while the tert-butyl groups provide thermal stability and prevent aggregation, making it highly effective in electronic applications .
Properties
CAS No. |
146831-32-5 |
|---|---|
Molecular Formula |
C46H52N2 |
Molecular Weight |
632.9 g/mol |
IUPAC Name |
3,6-ditert-butyl-9-[4-(3,6-ditert-butylcarbazol-9-yl)phenyl]carbazole |
InChI |
InChI=1S/C46H52N2/c1-43(2,3)29-13-21-39-35(25-29)36-26-30(44(4,5)6)14-22-40(36)47(39)33-17-19-34(20-18-33)48-41-23-15-31(45(7,8)9)27-37(41)38-28-32(46(10,11)12)16-24-42(38)48/h13-28H,1-12H3 |
InChI Key |
HIRKUGKHACHTMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12546187.png)
![{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile](/img/structure/B12546193.png)
![N-[5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B12546204.png)
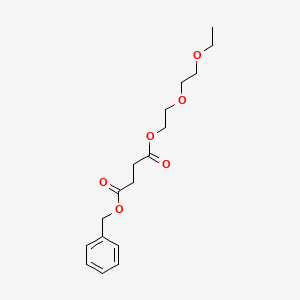

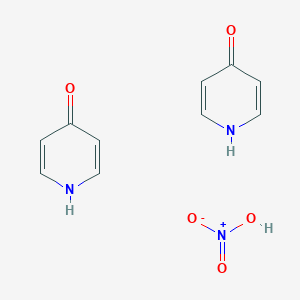
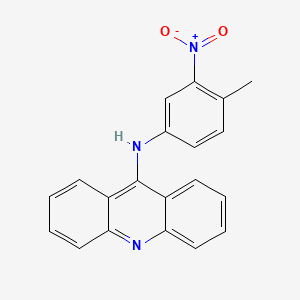
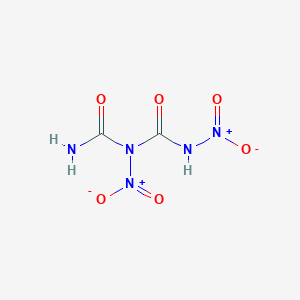

![(3R)-8-[(2S,3S)-3-Heptyloxiran-2-yl]-8-methoxyoct-1-ene-4,6-diyn-3-ol](/img/structure/B12546265.png)

